5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
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Overview
Description
5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound features a thiazolidinone core, substituted with various functional groups that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species for substitution reactions.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or reduced thiazolidinone derivatives.
Substitution Products: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinone derivatives are often studied for their catalytic properties in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Many thiazolidinone derivatives exhibit antimicrobial properties, making them candidates for drug development.
Enzyme Inhibition: Potential inhibitors of various enzymes, useful in biochemical research.
Medicine
Anti-inflammatory: Some derivatives have shown anti-inflammatory effects.
Anticancer: Research into their potential as anticancer agents.
Industry
Agriculture: Possible use as agrochemicals due to their biological activity.
Pharmaceuticals: Development of new drugs based on their biological properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones may:
Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene Derivatives: Often studied for their antimicrobial and anticancer activities.
Imino Derivatives: Investigated for their enzyme inhibition properties.
Uniqueness
The unique combination of functional groups in 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H25BrN2O3S |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25BrN2O3S/c1-15-6-8-20(10-17(15)3)29-27-30(21-9-7-16(2)18(4)11-21)26(32)24(34-27)13-19-12-22(33-5)14-23(28)25(19)31/h6-14,31H,1-5H3/b24-13-,29-27? |
InChI Key |
XHCHWLIHCSFBGM-RLWKDQHPSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC(=C3O)Br)OC)S2)C4=CC(=C(C=C4)C)C)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C(=CC(=C3)OC)Br)O)/S2)C4=CC(=C(C=C4)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)OC)Br)O)S2)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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